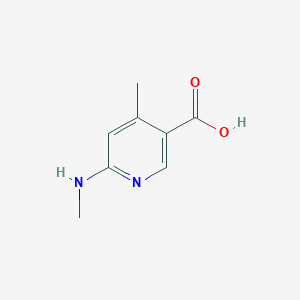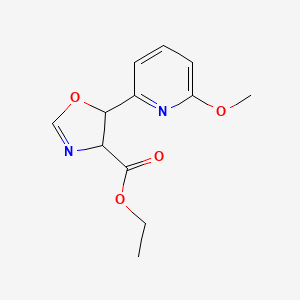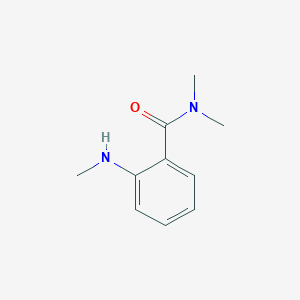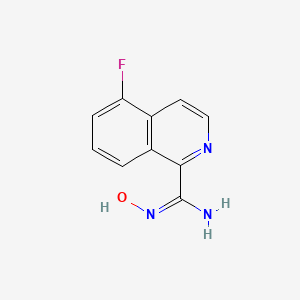![molecular formula C12H20N4 B13174364 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[35]nonane is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a pyrazole ring fused to a spirocyclic nonane system, which includes two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The resulting pyrazole is then subjected to further reactions to introduce the ethyl group at the 1-position.
The spirocyclic nonane structure is formed through a cyclization reaction, often involving the use of a suitable base and solvent under controlled temperature conditions. The final step involves the coupling of the pyrazole ring with the spirocyclic nonane system, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The spirocyclic structure and the presence of nitrogen atoms contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane can be compared with other similar compounds, such as:
1-(1-tert-Butyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane: Similar structure but with a tert-butyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane: Contains a methyl group, which affects its steric and electronic properties compared to the ethyl derivative.
The uniqueness of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3
Eigenschaften
Molekularformel |
C12H20N4 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-(1-ethylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H20N4/c1-2-16-8-10(7-15-16)11-12(9-14-11)3-5-13-6-4-12/h7-8,11,13-14H,2-6,9H2,1H3 |
InChI-Schlüssel |
RQLBCZIOYZDJTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2C3(CCNCC3)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)


![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)


![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)

![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)


